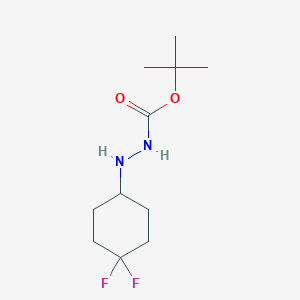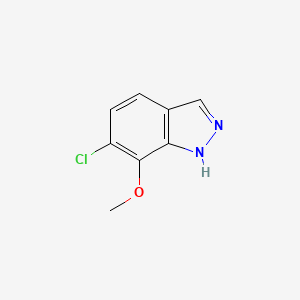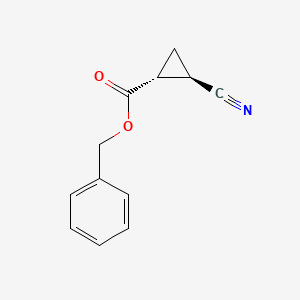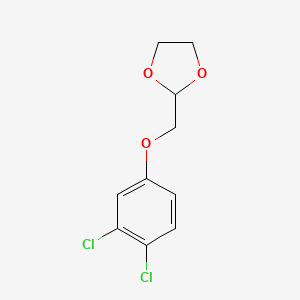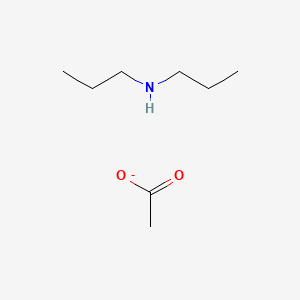amine](/img/structure/B11762125.png)
[(5-Chloro-2-nitrophenyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-nitrophenyl)methylamine is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the amine group is substituted with a methyl group, and the benzene ring is substituted with a chlorine atom and a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)methylamine typically involves the nitration of a chlorobenzene derivative followed by a reductive amination process. One common method includes the following steps:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the chlorine atom.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Chloro-2-nitrophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-nitrophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amines or thiols.
Aplicaciones Científicas De Investigación
(5-Chloro-2-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
(5-Chloro-2-nitrophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chloro-5-nitrophenyl)methylamine: Similar structure but different position of chlorine and nitro groups.
(4-Chloro-2-nitrophenyl)methylamine: Similar structure with chlorine and nitro groups at different positions.
(5-Bromo-2-nitrophenyl)methylamine: Bromine substituted instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position and nature of substituents.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
1-(5-chloro-2-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3 |
Clave InChI |
GLQPMEFDVJDHIN-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


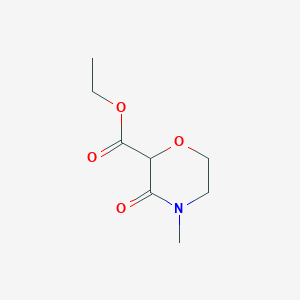
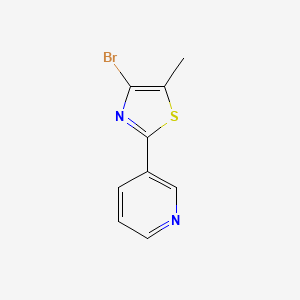
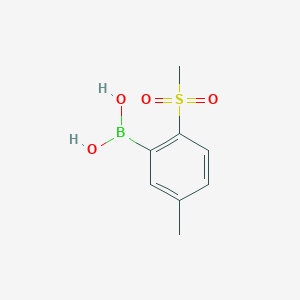

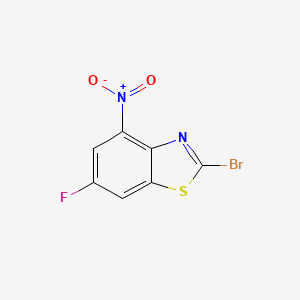


![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)

